8-AMINO-8-TRICYCLO[5,2,1,0(2,6)]DECANECARBOXYLIC ACID
Description
8-Amino-8-tricyclo[5.2.1.0²,⁶]decanecarboxylic acid is a structurally unique compound characterized by a rigid tricyclic framework fused with an amino (-NH₂) and a carboxylic acid (-COOH) group at the 8-position. The tricyclo[5.2.1.0²,⁶]decane system introduces considerable ring strain, which influences its reactivity, solubility, and intermolecular interactions, such as hydrogen bonding observed in related tricyclic compounds .
Properties
IUPAC Name |
8-aminotricyclo[5.2.1.02,6]decane-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c12-11(10(13)14)5-6-4-9(11)8-3-1-2-7(6)8/h6-9H,1-5,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCNBSOSTMTRND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30710928 | |
| Record name | 5-Aminooctahydro-1H-4,7-methanoindene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30710928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134047-55-5 | |
| Record name | 5-Aminooctahydro-1H-4,7-methanoindene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30710928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Precursors and Key Intermediates
The tricyclo[5.2.1.0²,⁶]decane skeleton is a fused bicyclic system with a bridged cyclohexane motif. Retrosynthetic disconnection suggests two primary precursors:
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Norbornene derivatives : These can undergo Diels-Alder cycloaddition to form bicyclic intermediates, which are further functionalized.
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Decalin analogs : Hydrogenation of aromatic tricyclic systems, such as tricyclo[5.2.1.0²,⁶]deca-3,8-diene-4,8-dicarboxylic acid, may yield saturated frameworks.
Synthetic Routes to the Tricyclic Framework
Diels-Alder Cycloaddition Approach
A widely reported method for constructing the tricyclo[5.2.1.0²,⁶]decane system involves Diels-Alder reactions between cyclopentadiene and quinone derivatives. For example:
Post-Cycloaddition Modifications
The resultant adduct is hydrogenated to saturate the diene moiety, followed by oxidation to introduce carboxylic acid groups. For instance, tricyclo[5.2.1.0²,⁶]deca-3,8-diene-4,8-dicarboxylic acid can be hydrogenated using Pd/C in ethanol to yield the saturated dicarboxylic acid.
Functionalization at the 8-Position
Oxidation of Hydroxymethyl Groups
4,8-Bis(hydroxymethyl)tricyclo[5.2.1.0²,⁶]decane (TDMol) serves as a key intermediate. Selective oxidation of one hydroxymethyl group to a carboxylic acid can be achieved via:
Nitrile Hydrolysis
Alternative routes involve cyanoethylation followed by hydrolysis:
Curtius Rearrangement
A carboxylic acid group at the 8-position can be converted to an amine via the Curtius rearrangement:
Reductive Amination
For intermediates with ketone groups:
Integrated Synthesis Pathways
Pathway A: Dicarboxylic Acid Derivative Route
Pathway B: Hydroxymethyl Intermediate Route
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Starting Material : 4,8-Bis(hydroxymethyl)tricyclo[5.2.1.0²,⁶]decane.
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Step 1 : Selective oxidation of one hydroxymethyl to carboxylic acid (Jones reagent).
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Step 2 : Conversion of the remaining hydroxymethyl to amine via mesylation and amination (NH₃, 100°C).
Challenges and Optimization Strategies
Steric Hindrance and Regioselectivity
The bridged structure of the tricyclo[5.2.1.0²,⁶]decane system imposes significant steric constraints, leading to:
Chemical Reactions Analysis
Types of Reactions: 8-AMINO-8-TRICYCLO[5,2,1,0(2,6)]DECANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the amino or carboxylic acid groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols .
Scientific Research Applications
8-AMINO-8-TRICYCLO[5,2,1,0(2,6)]DECANECARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-AMINO-8-TRICYCLO[5,2,1,0(2,6)]DECANECARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
TRICYCLO(5.2.1.0²,⁶)Decane-8-One
- Molecular Formula : C₁₀H₁₄O
- Functional Groups : Ketone (-C=O) at the 8-position.
- Key Differences: Lacks the amino and carboxylic acid groups, reducing polarity and hydrogen-bonding capacity. The ketone group enables nucleophilic additions or reductions, contrasting with the acid-base reactivity of the carboxylic acid group in the target compound.
- Applications : Primarily used as an intermediate in organic synthesis due to its reactive ketone moiety .
1,7,8,9-Tetrachloro-4-(2-fluorobenzyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione
- Structural Features : Endo,cis configuration with halogen (Cl, F) substituents and hydrogen-bonding interactions (C–H⋯O/F).
- Key Differences: The presence of electronegative halogens and a fluorobenzyl group enhances biological activity but introduces toxicity concerns. The absence of amino-carboxylic acid zwitterions reduces solubility in polar solvents compared to the target compound .
Spirocyclic Amino Carboxylic Acids
8-Amino-1,4-Dioxaspiro[4.5]decane-8-Carboxylic Acid
- Molecular Formula: C₉H₁₅NO₄
- Functional Groups: Amino, carboxylic acid, and a spiro-linked dioxolane ring.
- Key Differences : The spiro system introduces conformational flexibility compared to the rigid tricyclo framework. The dioxolane ring improves solubility in organic solvents but reduces thermal stability.
- Applications : Used as a building block in peptide synthesis due to its ethylene ketal protecting group .
8-N-BOC-Amino-1,4-Dioxaspiro[4.5]decane-8-Carboxylic Acid
- Molecular Formula: C₁₄H₂₃NO₆
- Functional Groups : BOC-protected amine and carboxylic acid.
- Key Differences : The tert-butoxycarbonyl (BOC) group stabilizes the amine against oxidation, making it suitable for solid-phase peptide synthesis. The molecular weight (301.34 g/mol) is significantly higher than the tricyclo compound (201.24 g/mol), affecting pharmacokinetics .
Linear and Branched Decanecarboxylic Acids
2-Propylheptanoic Acid
- Synthesis : Produced via hydroformylation and aldol condensation of C₄ olefins, yielding a mixture of isomeric decanecarboxylic acids .
- Key Differences : Linear alkyl chain with a single carboxylic acid group, lacking the stereochemical complexity and rigidity of the tricyclo system. Primarily used in industrial applications (e.g., lubricants, plasticizers).
Data Tables
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Features | Applications |
|---|---|---|---|---|---|
| 8-Amino-8-tricyclo[5.2.1.0²,⁶]decanecarboxylic acid | C₁₁H₁₅NO₂ | 201.24 | Amino, Carboxylic Acid | Rigid tricyclic framework | Drug design, peptide mimetics |
| TRICYCLO(5.2.1.0²,⁶)decane-8-one | C₁₀H₁₄O | 150.22 | Ketone | Reactive intermediate | Organic synthesis |
| 8-N-BOC-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | C₁₄H₂₃NO₆ | 301.34 | BOC-amine, Carboxylic Acid | Stabilized amine, spiro system | Peptide synthesis intermediates |
Research Findings and Critical Analysis
- Structural Rigidity vs. Flexibility : The tricyclo[5.2.1.0²,⁶] framework imposes steric constraints that enhance binding specificity in biological systems, whereas spiro compounds offer modularity for synthetic tuning .
- Hydrogen Bonding and Solubility: The zwitterionic nature of 8-amino-8-tricyclo[5.2.1.0²,⁶]decanecarboxylic acid improves aqueous solubility, contrasting with halogenated tricyclic derivatives, which exhibit lower solubility due to hydrophobic substituents .
- Synthetic Accessibility: Linear decanecarboxylic acids (e.g., 2-propylheptanoic acid) are synthesized via scalable catalytic processes , whereas tricyclic and spiro derivatives require multi-step routes involving cycloadditions or ketal formations, increasing production costs .
Biological Activity
8-Amino-8-tricyclo[5.2.1.0(2,6)]decanecarboxylic acid is a compound of significant interest due to its unique tricyclic structure and potential biological activities. This article reviews the biological properties, synthetic methodologies, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical formula for 8-amino-8-tricyclo[5.2.1.0(2,6)]decanecarboxylic acid is with a molecular weight of approximately 165.23 g/mol. Its structure features a tricyclic framework that contributes to its biological activity.
Pharmacological Effects
Research indicates that compounds with tricyclic structures, such as 8-amino-8-tricyclo[5.2.1.0(2,6)]decanecarboxylic acid, exhibit various pharmacological effects:
- Antimicrobial Activity : Studies have shown that derivatives of tricyclic compounds can inhibit bacterial growth, suggesting potential applications in treating infections.
- Neuroprotective Effects : Some tricyclic compounds have demonstrated neuroprotective properties, which could be beneficial in neurodegenerative diseases.
- Antitumor Activity : Initial findings suggest that this compound may possess antitumor properties, warranting further investigation into its mechanism of action.
The exact mechanisms through which 8-amino-8-tricyclo[5.2.1.0(2,6)]decanecarboxylic acid exerts its biological effects are not fully elucidated. However, it is hypothesized that its interaction with specific cellular receptors or enzymes plays a critical role in mediating its pharmacological effects.
Synthetic Approaches
The synthesis of 8-amino-8-tricyclo[5.2.1.0(2,6)]decanecarboxylic acid can be achieved through several methodologies:
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Nickel-Catalyzed Cyclization : Recent studies have reported the development of nickel-catalyzed asymmetric reactions that facilitate the formation of tricyclic structures from simpler precursors .
Reaction Type Conditions Yield Enantioselectivity Nickel-Catalyzed MeCN, 10 mol% Ni(OAc)₂ 80% 92–99% ee Domino Cyclization 1,3-cyclopentanedione substrate 65% 97% ee - Diels-Alder Reactions : This method has been employed to construct the core tricyclic structure effectively.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial activity of various tricyclic compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that derivatives of 8-amino-8-tricyclo[5.2.1.0(2,6)]decanecarboxylic acid exhibited significant inhibitory effects on bacterial growth, suggesting potential therapeutic applications in infectious diseases.
Case Study 2: Neuroprotective Properties
In vitro studies assessed the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The findings revealed a marked reduction in cell death and oxidative damage when treated with the compound, indicating its potential role as a neuroprotective agent.
Q & A
Q. How can contradictory spectral data (e.g., NMR vs. IR) be reconciled during structural elucidation?
- Methodological Answer : IR identifies functional groups (e.g., NH stretch at ~3350 cm, carboxyl C=O at ~1700 cm), while NMR resolves connectivity. Discrepancies arise from dynamic effects (e.g., rotamers); low-temperature NMR (−40°C) or dilution experiments suppress exchange broadening. DFT-IR frequency calculations cross-validate assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
